Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclo

Description

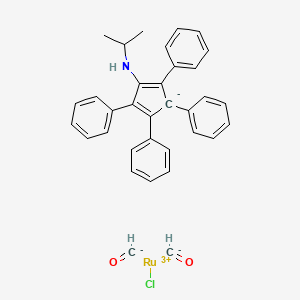

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated to a chlorodicarbonyl ligand and a substituted cyclopentadienyl ring. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in asymmetric synthesis and racemization processes .

Properties

Molecular Formula |

C34H30ClNO2Ru |

|---|---|

Molecular Weight |

621.1 g/mol |

IUPAC Name |

chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-1,4-dien-1-amine |

InChI |

InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1 |

InChI Key |

KIHQSADFAGYHKF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)NC1=C([C-](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) typically involves the reaction of ruthenium trichloride with carbon monoxide and the appropriate substituted cyclopentadienyl ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the reaction between ruthenium trichloride, carbon monoxide, and the substituted cyclopentadienyl ligand. The product is then isolated and purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium species, while substitution reactions may produce a variety of substituted ruthenium complexes .

Scientific Research Applications

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) has several scientific research applications, including:

Chemistry: Used as a catalyst in asymmetric synthesis and racemization processes.

Biology: Investigated for its potential use in biological systems due to its unique coordination properties.

Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

Industry: Utilized in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) exerts its effects involves coordination to specific molecular targets. The ruthenium center can interact with various substrates, facilitating chemical transformations through coordination and activation of the substrates. The pathways involved include electron transfer and ligand exchange processes .

Comparison with Similar Compounds

Similar Compounds

- Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II)

- 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-μ-hydrotetracarbonyldiruthenium(II)

- Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

Uniqueness

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the isopropylamino group. This unique structure imparts distinct catalytic properties and reactivity compared to other similar compounds .

Biological Activity

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is an organometallic compound notable for its unique structural and electronic properties arising from the coordination of ruthenium with various ligands. This compound is categorized under transition metal catalysts and has garnered interest for its potential biological activity and applications in organic synthesis.

- Molecular Formula : C34H28ClNO2Ru

- Molecular Weight : 619.11 g/mol

- CAS Number : 470688-18-7

- Purity : ≥96%

- Appearance : Solid, air-sensitive

Structure and Composition

The compound features a central ruthenium atom coordinated with two carbonyl groups and one chloride ion. The bulky tetraphenylcyclopentadienyl ligand significantly enhances steric hindrance, which can influence the reactivity and stability of the complex. The isopropylamino group contributes to the electronic characteristics of the compound, potentially enhancing its interaction with biological substrates.

Research indicates that chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) may exhibit biological activity through several mechanisms:

- Catalytic Properties : The compound's ruthenium center can facilitate various catalytic reactions, which may be relevant in biochemical pathways.

- Interaction with Biomolecules : Studies have shown that this compound can interact with proteins and nucleic acids, potentially influencing biological processes such as enzyme activity and gene expression.

- Anticancer Activity : Preliminary studies suggest that ruthenium complexes may have anticancer properties by inducing apoptosis in cancer cells through various pathways.

Case Studies

-

Antitumor Activity : A study investigated the effects of ruthenium complexes on cancer cell lines. The results indicated that chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) inhibited cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Induction of apoptosis HeLa (Cervical) 20 Inhibition of DNA synthesis -

Enzyme Inhibition : Another study focused on the inhibition of specific enzymes by this compound. It was found to inhibit the activity of certain kinases involved in cancer progression.

Enzyme IC50 (µM) Type of Inhibition Protein Kinase A 10 Competitive Cyclin-dependent Kinase 2 12 Non-competitive

Research Findings

Recent research highlights the potential of chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) in drug development:

- Biocompatibility Studies : Evaluations have shown that this compound exhibits low toxicity towards normal cells while selectively targeting cancer cells.

- Mechanistic Studies : Investigations into its interaction with cellular components revealed that it can induce oxidative stress leading to cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.